molecular formula C18H16BrNO5 B2381467 Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate CAS No. 832674-72-3

Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate

Cat. No.: B2381467
CAS No.: 832674-72-3
M. Wt: 406.232
InChI Key: AKEMXBVQJUMAQG-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C18H16BrNO5. This compound is characterized by the presence of an ethyl ester, a brominated aromatic ring, and an amide linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate typically involves multiple steps:

    Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 4-position.

    Formylation: The brominated product is then formylated to introduce the formyl group.

    Esterification: The formylated compound is esterified with ethyl alcohol to form the ethyl ester.

    Amidation: Finally, the ester is reacted with 4-aminobenzoic acid to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-{[(4-formylphenoxy)acetyl]amino}benzoic acid.

    Reduction: The major product is Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate.

    Substitution: The major products depend on the nucleophile used, such as Ethyl 4-{[(4-methoxy-2-formylphenoxy)acetyl]amino}benzoate.

Scientific Research Applications

Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-{[(4-chloro-2-formylphenoxy)acetyl]amino}benzoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-{[(4-fluoro-2-formylphenoxy)acetyl]amino}benzoate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 4-{[(4-iodo-2-formylphenoxy)acetyl]amino}benzoate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and binding properties conferred by the bromine atom, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

ethyl 4-[[2-(4-bromo-2-formylphenoxy)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO5/c1-2-24-18(23)12-3-6-15(7-4-12)20-17(22)11-25-16-8-5-14(19)9-13(16)10-21/h3-10H,2,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEMXBVQJUMAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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